4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol
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Overview
Description
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is a chemical compound with a complex structure that includes a dimethylaminocarbonyl group, a phenyl ring, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with 2-fluorophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group results in quinones, while reduction of the carbonyl group yields alcohols.
Scientific Research Applications
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 4-(Methanesulfonyl)phenylboronic acid
- 4-(Diethylamino)phenylboronic acid
Uniqueness
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol is unique due to the presence of both a fluorophenol and a dimethylaminocarbonyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-8-14(18)13(16)9-12/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMHLABRJAJNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684459 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-70-6 |
Source
|
Record name | 3'-Fluoro-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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